1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene
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Overview
Description
1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H10FNO3 It is characterized by the presence of a fluorine atom, a nitro group, and a propan-2-yloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene typically involves the nitration of 1-fluoro-3-(propan-2-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation: The propan-2-yloxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The propan-2-yloxy group can affect the compound’s solubility and overall molecular stability .
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-3-nitro-5-(propan-2-yloxy)benzene include:
1-Fluoro-2-nitro-3-(propan-2-yloxy)benzene: Differing in the position of the nitro group.
1-Fluoro-3-nitro-4-(propan-2-yloxy)benzene: Differing in the position of the propan-2-yloxy group.
1-Fluoro-3-nitro-5-(methoxy)benzene: Differing in the alkoxy group attached to the benzene ring.
Properties
IUPAC Name |
1-fluoro-3-nitro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-4-7(10)3-8(5-9)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPTWOBWGVGYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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